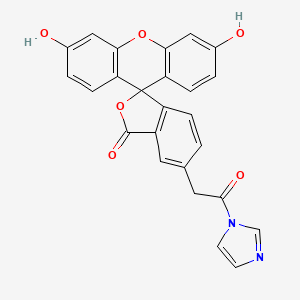

Fluorescein n-acetylimidazole

Description

Structure

3D Structure

Properties

CAS No. |

97068-28-5 |

|---|---|

Molecular Formula |

C25H16N2O6 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

3',6'-dihydroxy-6-(2-imidazol-1-yl-2-oxoethyl)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C25H16N2O6/c28-15-2-5-19-21(11-15)32-22-12-16(29)3-6-20(22)25(19)18-4-1-14(9-17(18)24(31)33-25)10-23(30)27-8-7-26-13-27/h1-9,11-13,28-29H,10H2 |

InChI Key |

XPAGMQMUQHZWID-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CC(=O)N3C=CN=C3)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)N3C=CN=C3)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Synonyms |

fluorescein n-acetylimidazole FNAI |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for Fluorescein N Acetylimidazole and Analogues

Chemical Synthesis Approaches for N-Acyl Imidazoles and Fluorescein (B123965) Conjugates

The synthesis of fluorescein N-acetylimidazole hinges on the effective preparation of its two key components: the reactive N-acyl imidazole (B134444) group and the fluorescein fluorophore, followed by their successful conjugation. This section explores the established and emerging synthetic routes for these crucial steps.

General Synthetic Routes to N-Acetylimidazole as a Reactive Precursor for Research

N-acetylimidazole is a well-established acetylating agent in chemical synthesis, valued for its moderate reactivity and good solubility in aqueous media. kyoto-u.ac.jp Its synthesis is typically straightforward. A common and efficient method involves the reaction of imidazole with acetic anhydride (B1165640). chemicalpapers.com This reaction is often performed in an anhydrous medium, sometimes in the presence of a base like triethylamine, particularly at decreased temperatures. chemicalpapers.com

Another route to generate N-acetylimidazole in situ utilizes the reaction of N,N-carbonyldiimidazole (CDI) with N,N-dimethylacetamide (DMAc) at elevated temperatures. researchgate.net This method provides a convenient alternative for acetylation reactions. researchgate.net More broadly, N-acyl imidazoles can be synthesized from either the corresponding free fatty acid or the acid chloride, often with quantitative yields. pnas.org For instance, the reaction of an acid chloride with imidazole provides a direct pathway to the desired N-acyl imidazole. pnas.org The development of highly twisted N-acyl imidazoles, synthesized through a modular and efficient route, has also been reported, offering tunable reactivity as acyl transfer reagents. acs.org

| Precursor(s) | Reagent(s) | Key Conditions | Product | Reference(s) |

| Imidazole, Acetic Anhydride | Triethylamine (optional) | Anhydrous medium, decreased temperature | N-Acetylimidazole | chemicalpapers.com |

| N,N-Carbonyldiimidazole (CDI), N,N-Dimethylacetamide (DMAc) | - | Elevated temperature (120-125°C) | In situ N-Acetylimidazole | researchgate.net |

| Free Fatty Acid / Acid Chloride | Imidazole | - | N-Acyl Imidazole | pnas.org |

| 2-Bromoacetophenone, Benzamidine | Sodium Hydride, Benzoyl Chloride | DMF at 45°C, then deprotonation and acylation | N-Benzoyl Imidazole derivative | acs.org |

Strategies for Covalent Attachment of Fluorescein to Imidazole Derivatives in Research Synthesis

The covalent conjugation of fluorescein to imidazole derivatives is a critical step in creating targeted fluorescent probes. A primary strategy involves the reaction between a fluorescein derivative containing a reactive group and an imidazole derivative with a complementary functional group. For example, 6-carboxyfluorescein (B556484) (FAM), a common derivative, can be conjugated to an imidazole derivative that has been functionalized with an amine, such as Nutlin-Glycine. nih.govillinois.edu This typically involves standard amide bond formation chemistry.

Another approach is to build the conjugate by reacting fluorescein hydrazide with an imidazole-2-carbaldehyde derivative. This method has been used to synthesize fluorescein-N-methylimidazole conjugates. nih.govgoogle.com Furthermore, pyrrole-imidazole polyamide-fluorescein conjugates have been synthesized, demonstrating that complex imidazole-containing structures can be successfully linked to fluorescein. pnas.org The choice of linker and the point of attachment on both the fluorescein and imidazole moieties are crucial, as they can significantly impact the properties of the final conjugate, including its DNA-binding affinity and cellular localization. pnas.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for linking nitrogen nucleophiles, including imidazoles, to fluorescein derivatives that have been converted to triflates. acs.org This strategy allows for the synthesis of a wide range of rhodamines from fluoresceins and can be adapted for fluorescein-imidazole conjugation. acs.org

Regioselective Synthesis and Derivatization Techniques for Modified Fluorescein Probes

Controlling the position of functional groups on the fluorescein core is essential for fine-tuning the probe's properties. Regioselective synthesis allows for the creation of specific isomers, which is crucial as different isomers can exhibit distinct biological and photophysical behaviors. The synthesis of fluorescein itself from resorcinol (B1680541) and phthalic anhydride can yield a mixture of isomers if substituted starting materials are used. iscientific.org Methods have been developed for the separation of these isomers, such as the fractional crystallization of 5- and 6-carboxyfluorescein. iscientific.org

Modern synthetic methods like palladium-catalyzed cross-coupling reactions have been instrumental in the regioselective functionalization of fluorescent dyes. nih.gov These techniques enable the precise introduction of various substituents onto the xanthene core of fluorescein, allowing for the development of probes with tailored properties. acs.orgnih.gov For example, the synthesis of alkoxy-substituted phenazines, which are structurally related to fluoresceins, has been achieved with high regioselectivity using Buchwald-Hartwig amination followed by tandem catalytic reduction and oxidative cyclization. acs.org

Derivatization techniques are employed to introduce specific functionalities for conjugation or to modulate the probe's characteristics. The introduction of an amino group, for instance, creates a handle for coupling to carboxylic acids. iscientific.org This can be achieved by the reduction of a nitro group that was introduced onto the fluorescein scaffold. iscientific.org The development of fluorogenic probes, which exhibit enhanced fluorescence upon reaction with a target, often relies on clever derivatization strategies. For instance, fluorescein-based probes have been designed to show increased fluorescence after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Modulation of Reactivity and Selectivity in this compound Synthesis for Research Utility

The utility of this compound as a research tool is directly linked to its reactivity and selectivity. By modifying its structure and optimizing reaction conditions, its behavior can be tailored for specific biological applications, from labeling proteins to probing RNA structure.

Impact of Structural Modifications on Imidazole Ring Reactivity and Stability in Aqueous Media

The imidazole ring is a versatile chemical entity, capable of acting as both an acid and a base. wikipedia.orgnih.gov Its reactivity as part of an N-acyl imidazole derivative can be significantly tuned. N-acyl imidazoles are considered unique electrophiles with moderate reactivity and a relatively long half-life in aqueous solutions. kyoto-u.ac.jpresearchgate.net This stability is crucial for their application in biological systems.

Structural modifications to the imidazole ring can further modulate this reactivity. For instance, introducing substituents onto the imidazole ring can alter the electrophilicity of the acyl group. kyoto-u.ac.jp The alkyloxyacyl imidazole motif has been shown to have sufficient stability in aqueous cell culture media while retaining moderate reactivity. kyoto-u.ac.jp The reactivity can also be enhanced through coordination with metal cations. kyoto-u.ac.jp

The stability of the imidazole ring itself in aqueous environments is generally high. However, it can undergo oxidation by atmospheric oxidants like hydroxyl radicals, nitrate (B79036) radicals, and ozone, which can be relevant in certain experimental contexts. acs.org The hydrolysis of imidazole-2-ylidenes, a related class of compounds, has been studied, showing that the stability of intermediates is highly dependent on the aqueous environment. nih.gov For N-acyl imidazoles, while they are susceptible to hydrolysis, especially at extreme pH, their reactivity can be controlled, making them effective acylating agents in aqueous conditions. pnas.org

Optimization of Reaction Conditions for Controlled Bioconjugation in Research Protocols

The successful use of this compound in bioconjugation relies heavily on the optimization of reaction conditions to ensure specific and efficient labeling of the target biomolecule. The goal is to maximize the reaction with the intended target while minimizing off-target reactions and hydrolysis of the reactive probe.

Key parameters that are often optimized include pH, temperature, buffer composition, and the concentration of reactants. For instance, in peptide ligations, imidazole can act as an effective additive due to its nucleophilicity and good leaving group properties. kyoto-u.ac.jp The development of methods for the synthesis of S-acyl and N-acyl glutathiones using N-acyl imidazoles in water highlights the importance of reaction conditions. The selective S-acylation was achieved at room temperature without a base, whereas the N-acylation required weakly basic conditions and an activating reagent. researchgate.net

Mechanism of Action and Bioreactivity of Fluorescein N Acetylimidazole in Research Environments

Investigation of Acylation Mechanisms in Biomolecule Labeling and Research Applications

The primary mechanism of action for fluorescein (B123965) N-acetylimidazole in biomolecule labeling is acylation. N-acylimidazoles, including fluorescein N-acetylimidazole, are effective acylating agents due to their moderate reactivity and relatively long half-life in aqueous solutions. researchgate.netkyoto-u.ac.jp This allows for controlled reactions with nucleophilic groups present in biomolecules. The process involves the transfer of the acetyl group, which in this case is attached to the fluorescein molecule, from the imidazole (B134444) to a suitable nucleophile on the target biomolecule. kyoto-u.ac.jp

This chemistry has been successfully employed to attach various fluorophores, including fluorescein, to target proteins. researchgate.net The ability to tune the reactivity of N-acylimidazole derivatives allows for their application in diverse research areas, including the chemical synthesis of peptides and proteins, as well as the structural analysis and functional manipulation of RNAs. researchgate.net The stability and reactivity of these compounds make them particularly useful for labeling both overexpressed and endogenous proteins under live cell conditions. researchgate.net

The acylation reaction is not limited to proteins. N-acetylimidazole has been shown to acetylate the 2'-hydroxyl group of RNA, a reaction that can be used to protect this position during synthetic procedures or to probe RNA structure. nih.gov This highlights the versatility of N-acylimidazole chemistry in modifying a range of biomolecules for research purposes.

Interaction with Nucleic Acids (RNA) and Carbohydrates in Molecular Biology Research Models

The application of N-acylimidazole chemistry extends beyond proteins to other important biomolecules like nucleic acids and carbohydrates. researchgate.netkyoto-u.ac.jp

In the context of RNA, N-acetylimidazole has been utilized for the chemical modification of the 2'-hydroxyl group of the ribose sugar. kyoto-u.ac.jpnih.gov This acylation can serve multiple purposes in research. It can be used as a protective group in the chemical synthesis of RNA to ensure the formation of the correct 3'-5' phosphodiester bonds. nih.gov Furthermore, the reactivity of the 2'-hydroxyl group can provide information about the local structure and dynamics of RNA. kyoto-u.ac.jp The selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique for analyzing RNA secondary structure. nih.gov

N-acetylimidazole has also been used in the study of carbohydrates. kyoto-u.ac.jp While specific examples involving this compound are less documented in the provided context, the general reactivity of N-acetylimidazole suggests its potential for modifying hydroxyl groups present in carbohydrates.

Table 2: Applications of N-Acetylimidazole Chemistry in Biomolecule Research

| Biomolecule | Target Group | Research Application |

|---|---|---|

| Proteins | Tyrosine, Lysine, Cysteine | Probing structure-function, Labeling, Bioconjugation researchgate.netacs.orgresearchgate.net |

| RNA | 2'-hydroxyl of ribose | Structural analysis (SHAPE), Synthetic protection kyoto-u.ac.jpnih.gov |

| Carbohydrates | Hydroxyl groups | Potential for modification kyoto-u.ac.jp |

Advanced Research Applications of Fluorescein N Acetylimidazole in Non Clinical Systems

Protein and Peptide Labeling for Molecular Biology Research

The ability to fluorescently label proteins and peptides with reagents like Fluorescein (B123965) N-acetylimidazole has revolutionized molecular biology research. kyoto-u.ac.jpresearchgate.net This labeling provides a powerful method for investigating the complex world of protein structure, interactions, and enzymatic functions.

Fluorescent Tagging for Structural and Conformational Studies of Proteins and Enzymes

Fluorescein N-acetylimidazole serves as a crucial reagent for fluorescently tagging proteins and enzymes, enabling detailed investigations into their three-dimensional structures and conformational changes. The fluorescein moiety acts as a reporter, and changes in its fluorescence signal can indicate alterations in the local environment of the labeled amino acid residue. This technique is particularly useful for studying dynamic processes, such as protein folding and the conformational shifts that occur upon substrate binding or allosteric regulation.

By strategically labeling specific amino acid residues, such as tyrosine, researchers can gain insights into the accessibility and reactivity of different parts of the protein. nih.govnih.gov For instance, the reactivity of a particular residue with this compound can reveal whether it is exposed on the protein's surface or buried within its core. This information is instrumental in building and refining models of protein architecture.

Investigation of Protein-Ligand Interactions using this compound Probes

Understanding how proteins interact with other molecules, or ligands, is fundamental to comprehending most biological processes. nih.gov this compound-based probes are instrumental in these studies. kyoto-u.ac.jp When a fluorescently labeled protein binds to its ligand, the fluorescence properties of the attached fluorescein can change. This change can be a shift in emission wavelength, an increase or decrease in fluorescence intensity, or a change in fluorescence polarization.

These fluorescence changes can be monitored to determine the binding affinity and kinetics of the interaction. For example, by titrating a solution of the fluorescently labeled protein with increasing concentrations of the ligand, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding strength, can be calculated. diva-portal.org This approach allows for the quantitative analysis of protein-ligand interactions in real-time and in a solution-based format, providing a more dynamic picture than static structural methods. uni-hannover.de

Table 1: Applications of this compound in Protein-Ligand Interaction Studies

| Application | Description | Information Gained |

|---|---|---|

| Binding Affinity Determination | Measures changes in fluorescence upon ligand binding to a fluorescein-labeled protein. | Dissociation constant (Kd), stoichiometry of binding. |

| Kinetic Analysis | Monitors the time course of fluorescence changes as the protein and ligand associate and dissociate. | Association (kon) and dissociation (koff) rate constants. |

| Competitive Binding Assays | An unlabeled compound competes with a fluorescent ligand for binding to the protein, causing a decrease in fluorescence. | Identifies and characterizes potential inhibitors or competing ligands. |

| Conformational Change Detection | Changes in the fluorescence signal indicate ligand-induced conformational changes in the protein. | Provides insight into the mechanism of binding and activation. |

Applications in Enzyme Activity and Inhibition Mechanism Research

This compound is also a valuable tool for studying the activity and inhibition of enzymes. In some cases, the binding of a substrate or inhibitor to an enzyme's active site can alter the local environment of a nearby fluorescently labeled residue, leading to a change in fluorescence. This allows for the continuous monitoring of enzyme kinetics.

Furthermore, this compound can be used to investigate the mechanisms of enzyme inhibition. plos.org For instance, if an inhibitor prevents the binding of a fluorescently labeled substrate, a decrease in the fluorescence signal associated with binding will be observed. This can help to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. In some specialized cases, the acetylation of certain residues by N-acetylimidazole has been shown to protect an enzyme from inactivation. tandfonline.com Assays using fluorescein-based compounds can measure enzyme activity by detecting the fluorescent product generated from a non-fluorescent substrate. protocols.io

Nucleic Acid Labeling and Functional Studies in Biochemistry

The application of fluorescein-based labeling extends beyond proteins to the study of nucleic acids like RNA. researchgate.net The ability to attach fluorescent probes to RNA molecules has opened up new avenues for exploring their complex structures and functions. nih.gov

Fluorescent Tagging of RNA for Structural Analysis and Manipulation in Research

Fluorescently tagging RNA with molecules derived from fluorescein allows for the investigation of its secondary and tertiary structure. The 2'-hydroxyl group of the ribose sugar in RNA is a common target for acylation by reagents like N-acetylimidazole. kyoto-u.ac.jp The efficiency of this labeling can be influenced by the local RNA structure, with more flexible and accessible regions being more readily modified. This principle is exploited in techniques like SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) to probe RNA structure. nih.gov

Once labeled, the fluorescent RNA can be used in a variety of biophysical experiments. For example, fluorescence resonance energy transfer (FRET) can be used to measure distances between two different fluorescently labeled sites on the same RNA molecule or between an RNA molecule and an interacting protein. This provides crucial information for modeling the three-dimensional architecture of RNA and its complexes. jenabioscience.com

Role in Oligoribonucleotide Ligation and Synthetic Biology Research Methodologies

In the field of synthetic biology and research into the origins of life, the chemical ligation of short RNA fragments (oligoribonucleotides) to form longer functional RNA molecules is a key area of study. N-acetylimidazole has been shown to facilitate the chemoselective acetylation of RNA oligomers, a process that can expedite their template-directed ligation. nih.gov

This chemistry is significant because it provides a potential prebiotic route to the formation of longer, functional RNA molecules from shorter, simpler precursors. nih.govucl.ac.uk The ability to fluorescently label one of the oligonucleotide fragments allows for the easy detection and quantification of the ligation product. nih.gov This methodology is valuable for optimizing ligation conditions and for studying the efficiency of different ligation strategies in various research contexts, including the development of RNA-based therapeutics and diagnostic tools. google.com

Cellular Imaging and Biosensing in In Vitro Research Models

Fluorescein and its derivatives have become indispensable tools in non-clinical research, particularly in the imaging and sensing of biological events within in vitro models. Their inherent fluorescence and sensitivity to the microenvironment allow for detailed investigation of cellular functions and molecular interactions.

Visualization of Intracellular Structures and Processes using Fluorescein-Based Probes

The use of small organic fluorescent molecules has revolutionized the study of subcellular dynamics in living cells. rsc.org These probes offer high specificity and sensitivity with minimal disruption to the native functions of the cell, enabling researchers to gain valuable insights into the mechanisms that govern cellular processes. rsc.org Fluorescence-based imaging is a cornerstone of bioimaging, providing the ability to visualize molecular structures and dynamics within living cells. rsc.org

Fluorescent probes are designed to target specific organelles, allowing for the real-time study of their function and behavior. rsc.org This capability is crucial for understanding the role of organelles in both normal cellular activities and in disease states. rsc.org The initial step in this process is the uptake of the probe by the cell, which is largely determined by its interaction with the plasma membrane. rsc.org The plasma membrane, a negatively charged lipid bilayer with embedded proteins, is highly selective, presenting a challenge for probe delivery. rsc.org

Once inside the cell, these probes can illuminate various intracellular components and processes. For instance, fluorescent probes have been instrumental in assessing the activities of individual cells and the trafficking of signals between organelles. ahajournals.org Techniques using these probes have been developed to monitor ionic signals, such as changes in Ca²⁺ and H⁺ concentrations, as well as membrane potential. ahajournals.org The development of genetically encoded tags, like engineered peroxidases, used in conjunction with specific substrates, allows for nanoscale protein localization with high resolution, further enhancing the visualization of cellular architecture. oup.com

Development of pH-Sensitive Fluorescent Probes for Biological Research

The monitoring of pH is critical in biological research, as many physiological and pathological processes are associated with pH fluctuations. spiedigitallibrary.orgnih.gov Fluorescein, discovered by Adolf von Baeyer in 1871, is a prominent pH-sensitive probe due to its intense fluorescence, reversible pH sensitivity around the neutral domain, chemical stability, and low cytotoxicity at working concentrations. nih.govencyclopedia.pub It has been a foundational molecule for creating novel fluorescent probes to reveal specific biological activities. encyclopedia.pub

Several strategies are employed to develop pH-sensitive fluorescent probes. One common approach involves incorporating pH-sensitive functionalities, such as imidazole (B134444) and barbituric acids, into known fluorophores. spiedigitallibrary.org This allows for the tuning of the pKa value of the probe to match the physiological range of interest. spiedigitallibrary.org Another strategy is the design of ratiometric probes, which can overcome interferences like photobleaching or chemical degradation. nih.gov Ratiometric probes often involve chemically associating a pH-dependent probe, like a fluorescein derivative, with a pH-independent fluorophore. nih.gov This allows for a more precise measurement of pH by calculating the ratio of the two fluorescence intensities. nih.gov For example, a ratiometric probe was developed by combining an iridium (III) complex with fluorescein isothiocyanate (FITC) for monitoring intracellular pH (pHin) in the range of 5.2 to 7.8. nih.govmdpi.com

The development of probes with a wide pH-sensing range is also an active area of research. To extend the limited pH-sensitive range of fluorescein (typically pH 6 to 8), dyads have been created by associating it with other fluorophores like rhodamine B. nih.gov Furthermore, to improve performance in biological systems, probes are often designed to be water-soluble and highly photostable. rsc.org

| Probe Type | Design Strategy | pH Range | Application |

| Fluorescein-Iridium(III) Dyad | Ratiometric measurement | 5.2 - 7.8 | Intracellular pH monitoring nih.govmdpi.com |

| Fluorescein-Rhodamine B Dyad | Extended pH range | Wider than fluorescein alone | Monitoring large cellular pH fluctuations nih.gov |

| Rhodamine 6G-based Probes | Amide-functionalization | Customizable pKa | Intracellular and extracellular pH sensing rsc.org |

| BCECF | pKa near 7.0 | Optimized for neutral pH | Precise monitoring of pH around neutrality nih.govencyclopedia.pub |

Sensing of Specific Molecular Targets within Cellular Environments for Research Inquiry

Fluorescent biosensors are powerful tools for the detection and quantification of specific biomolecules in complex biological samples, playing a crucial role in drug discovery and diagnostics. nih.govresearchgate.net These sensors can be engineered to report on a variety of molecular events, including changes in enzyme activity, protein conformation, and the presence of specific analytes. nih.govresearchgate.net The high sensitivity of fluorescence detection allows for the development of ultrasensitive biosensors, even down to the single-molecule level. acs.org

The design of these biosensors often involves linking a fluorophore to a recognition element that specifically interacts with the target molecule. This interaction leads to a change in the fluorescence signal, which can be measured. acs.org Both genetically encoded and non-genetic biosensors have been developed. researchgate.net Genetically encoded biosensors, often based on Förster Resonance Energy Transfer (FRET), are easily expressed in cells, while non-genetic biosensors are synthesized through the conjugation of synthetic dyes to a scaffold and can be readily used in vitro. researchgate.net

For example, RNA-based fluorescent biosensors have been developed to detect small molecules. mdpi.com These biosensors can be constructed by coupling a target-sensing aptamer with a light-up RNA aptamer, which becomes fluorescent upon binding to a specific fluorogen. mdpi.com This approach has been used to create high-throughput assays for enzyme activities. mdpi.com Similarly, fluorescent probes have been designed to detect specific reactive oxygen species (ROS) within organelles. A hemicyanine-based probe, for instance, was developed to image hydrogen peroxide in mitochondria, which is critical for understanding its role in cellular signaling and disease. nih.gov The development of such targeted probes enables researchers to monitor bioactive species in specific subcellular locations, providing deeper insights into cellular function. nih.gov

Applications in Materials Science Research and Functionalization

The unique photophysical properties of fluorescein and its derivatives have led to their application in materials science, particularly in the modification and functionalization of polymers and other materials for research purposes.

Chemical Modification of Cellulose (B213188) and Nanocellulose Derivatives in Material Studies

Cellulose, being an abundant and renewable polymer, is an attractive material for various applications. mdpi.com Chemical modification is often necessary to impart desired functionalities. mdpi.comnih.gov Fluorescent labeling of cellulose and its nanoscale form, cellulose nanocrystals (CNCs), allows for direct monitoring of these materials in different environments, including biological settings. mdpi.commdpi.com

Several methods have been developed to covalently attach fluorescein derivatives to cellulose. One common strategy involves a two-step process where the cellulose surface is first functionalized with amine groups, which can then react with amine-reactive fluorophores like fluorescein isothiocyanate (FITC). mdpi.commdpi.com For example, a green synthesis protocol has been reported for grafting FITC onto aqueous CNCs. mdpi.com Another approach involves using a spacer linker, such as an amino acid, between the CNC and the fluorescent dye. researchgate.net In one study, L-leucine was used as a spacer to link 5(6)-carboxy-2',7'-dichlorofluorescein (B54719) (CDCF) to CNCs, creating pH-sensitive fluorescent nanoparticles. researchgate.net

These fluorescently labeled cellulose derivatives have potential applications as biosensors and in bio-imaging. mdpi.comresearchgate.net The modification process is carefully controlled to maintain the structural integrity and crystallinity of the cellulose. researchgate.net The degree of substitution of the fluorescent dye on the cellulose backbone can be quantified using techniques like elemental analysis. researchgate.netacs.org

| Cellulose Derivative | Fluorescent Label | Linkage Chemistry | Research Application |

| CNC-APTES-FITC | Fluorescein isothiocyanate (FITC) | Silanization followed by isothiocyanate reaction | Fluorescent labeling for tracing and characterization mdpi.com |

| F-A-CNCs | 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF) | L-leucine amino acid spacer | pH-sensing fluorescent nanoparticles researchgate.net |

| AC-AET-DMANM | 4-dimethylamine-1,8-naphthalic anhydride (B1165640) | Thiol-ene click reaction | Detection of nitroaromatic compounds acs.org |

Integration into Polymeric Systems for Controlled Release Research

In the field of controlled drug delivery, polymeric systems are widely investigated for their ability to release therapeutic agents in a sustained and targeted manner. nih.gov Fluorescein is often used as a model drug in these research studies due to the ease and sensitivity of monitoring its release via fluorescence spectroscopy. nih.govmdpi.com

By incorporating fluorescein into polymeric matrices such as hydrogels or membranes, researchers can study the kinetics and mechanisms of release. nih.govmdpi.com For instance, the release of fluorescein from a conducting polymer hydrogel was investigated, demonstrating that the release could be actively triggered by an electrical signal. nih.gov In another study, the release of fluorescein sodium salt from a bioprinted polylactic acid (PLA) membrane was monitored. mdpi.com It was observed that osmotic swelling of the polymer promoted the release of the dye. mdpi.com

These studies utilize mathematical models, such as the Higuchi and Korsmeyer-Peppas models, to describe the release profiles and understand the underlying transport mechanisms, which can be diffusion-controlled, swelling-controlled, or a combination of both. researchgate.net The ability to tune the properties of the polymer, such as its crosslinking density and hydrophilicity, allows for the precise control of the release rate. frontiersin.org The insights gained from these studies with fluorescein as a model compound are valuable for the design and optimization of polymeric systems for the controlled release of actual therapeutic agents. nih.gov

Analytical Methodologies and Spectroscopic Characterization in Fluorescein N Acetylimidazole Research

Spectroscopic Techniques for Investigating Fluorescein (B123965) N-Acetylimidazole Interactions and Derivations

Spectroscopic methods are fundamental in elucidating the behavior and structural modifications of fluorescein N-acetylimidazole. Techniques such as fluorescence and UV-Vis spectroscopy provide insights into the electronic and photophysical properties, while NMR spectroscopy is indispensable for detailed structural analysis of its derivatives.

Steady-State and Time-Resolved Fluorescence Spectroscopy in Research Systems

Steady-state and time-resolved fluorescence spectroscopy are powerful tools for studying the interactions and dynamics of fluorescein derivatives. nih.govresearchgate.net These techniques can reveal information about the local environment of the fluorophore and any processes that affect its fluorescence, such as quenching or energy transfer. acs.orgmdpi.com

Fluorescence quenching studies, for instance, can indicate the accessibility of the fluorophore to other molecules. In one study, the fluorescence of a lectin was investigated using various quenchers. nih.gov The results showed that the tryptophan residue was relatively exposed. nih.gov The modification of tyrosine residues with N-acetylimidazole led to a complete loss of the lectin's hemagglutinating activity, suggesting the involvement of these residues in its function. nih.gov

Time-resolved fluorescence measurements provide information on the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. bmglabtech.com Changes in fluorescence lifetime can indicate alterations in the molecular environment or interactions with other molecules. mdpi.com For example, time-resolved absorption has been used to differentiate the organization of strands in β-sheet aggregates of peptides labeled with fluorescein. osti.gov The dynamics of fluorescein relaxation from the excited state provided information specific to the amyloid structure. osti.gov

Interactive Table: Applications of Fluorescence Spectroscopy in Fluorescein Derivative Research

| Research Focus | Technique | Key Findings | Reference |

| Lectin-quencher interactions | Steady-state and time-resolved fluorescence | Tryptophan exposure and tyrosine involvement in function | nih.gov |

| Amyloid fibril structure | Time-resolved absorption spectroscopy | Differentiation of β-sheet aggregate structures | osti.gov |

| Protein conformation | Intrinsic tryptophan fluorescence | N-acetylimidazole modification caused minimal structural changes | acs.org |

| Oil photo-oxidation assessment | Steady-state and time-resolved fluorescence | Correlation between fluorescence lifetime and emission intensity | mdpi.com |

Application of UV-Vis Spectroscopy for Derivatization Analysis and Monitoring in Research

UV-Vis spectroscopy is a widely used technique for analyzing and monitoring derivatization reactions involving fluorescein and its derivatives. whoi.eduresearchgate.net This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. whoi.edu The introduction of a chromophore, or a light-absorbing group, through derivatization allows for the detection and quantification of otherwise non-absorbing or weakly absorbing compounds. nih.govresearchgate.net

In the context of this compound research, UV-Vis spectroscopy can be used to monitor the progress of a reaction by observing the change in absorbance at a particular wavelength. For instance, the reaction of N-acetylimidazole with tyrosine residues in a protein can be followed by monitoring the decrease in the absorbance of the unmodified tyrosine. acs.org Furthermore, the concentration of fluorescein-labeled peptides can be determined by measuring the UV absorbance at the maximum absorption wavelength of fluorescein, which is around 494 nm. nih.gov

Derivative spectrophotometry, which involves calculating the first or higher derivatives of an absorbance spectrum, can enhance the selectivity of the analysis by resolving overlapping spectral bands. whoi.eduekb.eg This can be particularly useful when analyzing complex mixtures containing multiple absorbing species.

Interactive Table: UV-Vis Spectroscopy in Fluorescein Derivatization Studies

| Application | Analyte | Derivatizing Agent/Label | Key Measurement | Reference |

| Protein Modification | Tyrosine residues in Manganese Stabilizing Protein | N-Acetylimidazole | Decrease in tyrosine absorbance | acs.org |

| Peptide Quantification | Nrf2 peptides | Fluorescein isothiocyanate (FITC) | UV absorbance at 494 nm | nih.gov |

| Multi-component Analysis | Rare earth elements | Fluorescein dye | First-order derivative spectra | ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the detailed structural elucidation of molecules, including conjugates of this compound. researchgate.netnumberanalytics.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.comnih.gov

One-dimensional (1D) NMR techniques, such as ¹H NMR, are fundamental for initial characterization, providing information on chemical shifts and coupling constants that help identify specific proton environments. mdpi.com For more complex structures, two-dimensional (2D) NMR experiments are crucial. mdpi.comnih.gov These include techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which reveal correlations between different nuclei, allowing for the piecing together of the molecular structure. mdpi.com

In the context of fluorescein conjugates, NMR is used to confirm the site of labeling and the integrity of the molecule after conjugation. For example, in the synthesis of thioamidoalkyl fluorescein analogs, ¹H and ¹³C NMR were used to verify the successful formation of the desired products. citedrive.com Similarly, for marine glycans and their oligosaccharide derivatives, specific ¹H and ¹³C chemical shifts from various 1D and 2D NMR spectra are the primary source of information for structural elucidation. nih.gov While specific NMR data for this compound itself is not detailed in the provided results, the principles of using NMR for the structural analysis of its conjugates and derivatives are well-established. peptideweb.comresearchgate.net

Interactive Table: NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application Example | Reference |

| ¹H NMR | Proton chemical shifts, coupling constants | Initial structural identification of mycotoxins | mdpi.com |

| ¹³C NMR | Carbon skeleton information | Verification of thioamidoalkyl fluorescein analog formation | citedrive.com |

| 2D COSY | Proton-proton correlations through bonds | Elucidation of complex marine glycan structures | mdpi.comnih.gov |

| 2D HSQC | Direct carbon-proton correlations | Identification of linkage positions in mycotoxins | mdpi.com |

| 2D HMBC | Long-range carbon-proton correlations | Determination of functional group connectivity | mdpi.com |

Chromatographic Methods for Analysis of this compound and its Bioconjugates

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its bioconjugates. High-performance liquid chromatography (HPLC) is a cornerstone for purification and derivatization studies, while micellar electrokinetic chromatography (MEKC) offers ultra-sensitive analysis, particularly when coupled with laser-induced fluorescence detection.

High-Performance Liquid Chromatography (HPLC) in Derivatization Studies and Product Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of fluorescein derivatives and their bioconjugates. myfoodresearch.com It is widely used in derivatization studies to separate the labeled product from unreacted reagents and byproducts, ensuring the purity of the final conjugate. peptideweb.comcreative-peptides.com

In the context of this compound research, HPLC is crucial for isolating and purifying peptides and proteins that have been labeled with fluorescein. For example, after labeling peptides with fluorescein isothiocyanate (FITC), HPLC is used to remove unreacted dye molecules. nih.govcreative-peptides.com The purity of the isolated, labeled product can then be confirmed by re-analyzing the collected fractions. perlan.com.pl The choice of HPLC method, such as reversed-phase HPLC, is often employed for the purification of these conjugates. nih.govnih.gov

Furthermore, HPLC is instrumental in derivatization strategies where a fluorescent tag is introduced to enhance detection sensitivity. nih.govresearchgate.netnih.gov Pre-column derivatization, where the analyte is modified before injection into the HPLC system, is a common approach. pjoes.com For instance, N-acetylimidazole has been used in chemical modification studies of proteins, and HPLC would be the subsequent method of choice for analyzing the modified protein. nih.gov

Interactive Table: HPLC Applications in Fluorescein Derivative Research

| Application | Analyte/Product | HPLC Method | Purpose | Reference |

| Purification of Labeled Peptides | FITC-labeled Nrf2 peptides | Reversed-phase HPLC | Removal of unreacted FITC, purity confirmation | nih.gov |

| Purification of Labeled PNAs | Dye-labeled peptide nucleic acids | Rapid Resolution LC | Separation of full-length product from truncated sequences | perlan.com.pl |

| Analysis of Labeled Insulin | Insulin-FITC conjugates | High-performance liquid chromatography | Separation and characterization of distinct labeled species | nih.gov |

| Chemical Modification Studies | Lectin modified with N-acetylimidazole | Not specified, but implied for analysis | Analysis of modified protein | nih.gov |

Micellar Electrokinetic Chromatography (MEKC) with Laser-Induced Fluorescence Detection for Ultrasensitive Analysis

Micellar Electrokinetic Chromatography (MEKC) coupled with Laser-Induced Fluorescence (LIF) detection is a powerful analytical technique that provides rapid, selective, and highly sensitive analysis of fluorescently labeled compounds. nih.gov This method is particularly well-suited for the analysis of bioactive agents and other molecules that can be derivatized with a fluorescent tag. nih.govresearchgate.net

The principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which forms micelles in the running buffer. mdpi.com These micelles act as a pseudostationary phase, allowing for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer. When combined with LIF detection, which utilizes a laser to excite the fluorescent analytes, extremely low detection limits can be achieved. mdpi.comnih.gov

In research involving fluorescein derivatives, MEKC-LIF can be employed for the ultrasensitive analysis of compounds derivatized to be fluorescent. While direct application to this compound is not specified in the provided results, the methodology is highly applicable. For instance, a MEKC-LIF method was developed for the analysis of two new bioactive agents derivatized with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole, achieving detection limits in the ng/mL range. nih.gov Similarly, the technique has been used for the sensitive determination of ephedrine (B3423809) and pseudoephedrine after derivatization. researchgate.net The optimization of separation parameters such as pH, buffer concentration, and applied voltage is crucial for achieving the desired resolution and sensitivity. mdpi.com

Interactive Table: MEKC-LIF for Ultrasensitive Analysis

| Analyte | Derivatizing Agent | Key Methodological Feature | Achieved Detection Limit | Reference |

| Bioactive agents (HXPT and UPT) | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Dynamic covalent coating | 16.5 and 39.0 ng/mL | nih.gov |

| Ephedrine and pseudoephedrine | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | Optimized running buffer | 0.70 and 0.30 ng/mL | researchgate.net |

| Historical dyes | Not applicable (naturally fluorescent) | Optimized pH and applied voltage | Less than 1 pg for most dyes | mdpi.com |

| Labeled protein (BSA) | Sulfoindocyanine succinimidyl ester (Cy5) | Use of internal standard | Not specified, but kinetic study performed | nih.gov |

Mass Spectrometry Approaches for Characterization of Labeled Biomolecules and Reaction Products

Mass spectrometry (MS) is an indispensable tool for the characterization of biomolecules that have been chemically modified with labeling reagents. In the context of protein and peptide research involving reagents like fluorescein derivatives or acetylating agents such as N-acetylimidazole, MS provides critical information on reaction specificity, labeling efficiency, and the precise location of modification sites. Key techniques in this field include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, Electrospray Ionization (ESI) MS, and tandem mass spectrometry (MS/MS).

When biomolecules are labeled with a fluorescein derivative, mass spectrometry can confirm the successful conjugation and identify the modified residues. The covalent attachment of a fluorescein moiety results in a predictable mass shift in the labeled molecule or its fragments. For instance, ESI-MS analysis of a protein labeled with fluorescein-5-maleimide (B15326) (FM) showed a specific mass addition of 427.37 Da for each labeled cysteine residue. researchgate.net Similarly, analysis of a maltose (B56501) binding protein labeled with a different fluorescent tag resulted in a determined molecular weight of 43,814 Da, which was in close agreement with the calculated mass of 43,830.7 Da for the successfully labeled protein. researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact amino acid that has been modified. In this process, a labeled peptide is isolated in the mass spectrometer and fragmented. The resulting fragment ions are then analyzed to reconstruct the peptide's sequence. researchgate.net The mass shift associated with the label will be carried on a specific fragment ion, thereby identifying the modified residue. For example, in the MS/MS analysis of peptides labeled with 5-iodoacetamidofluorescein, a strong reporter ion at a mass-to-charge ratio (m/z) of 422 was consistently detected. nih.gov This ion, derived from the fluorescein-labeled cysteine, serves as a unique signature in precursor or reporter ion scans, enabling the selective detection of all labeled peptides within a complex mixture. nih.gov

The table below summarizes representative mass shifts and characteristic ions observed in the mass spectrometric analysis of fluorescently labeled biomolecules.

| Labeling Reagent Derivative | Mass Spectrometry Technique | Observation | Characteristic Mass/Ion | Source(s) |

| 5-Iodoacetamidofluorescein | ESI-Q-TOF MS/MS | Reporter ion from labeled cysteine | m/z 422 | nih.gov |

| Fluorescein-5-Maleimide (FM) | ESI-MS | Mass addition per labeled cysteine | +427.37 Da | researchgate.net |

| Monobromobimane (MBB) | MALDI-MS/MS | Specific immonium ion for labeled cysteine | m/z 266.6 | nih.gov |

| Monobromobimane (MBB) | MALDI-MS | Mass increment for labeled cysteine | +190.07 Da | nih.gov |

Separately, N-acetylimidazole (NAI) is used as a reagent to specifically modify tyrosine residues in proteins through O-acetylation. nih.govresearchgate.net Mass spectrometry is then employed to identify which tyrosines have been modified, providing insights into their surface exposure and reactivity. Research on bovine mitochondrial complex I demonstrated that treatment with NAI inhibited the functional reactivation of the enzyme. nih.gov While the O-acetyltyrosine modification itself can be unstable for MS analysis, its effects on protein function can be clearly measured. To overcome the instability for identification purposes, researchers often turn to more stable modifications, such as nitration with tetranitromethane (TNM), to definitively identify the reactive tyrosine residues via MS/MS analysis. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful method for analyzing complex protein digests that result from such labeling experiments. researchgate.netthermofisher.com The chromatographic step separates the peptide mixture before it enters the mass spectrometer, reducing complexity and allowing for the identification and quantification of a large number of modified peptides in a single analysis. thermofisher.com This approach is compatible with various fluorescent labels and modifications, making it a cornerstone of modern proteomics research. nih.govthermofisher.com

Emerging Research Directions and Future Perspectives for Fluorescein N Acetylimidazole Chemistry

Development of Novel Fluorescein (B123965) N-Acetylimidazole-Based Probes with Enhanced Research Utility and Tunable Properties

The development of novel fluorescent probes from established scaffolds like fluorescein is a cornerstone of chemical biology. The goal is to create tools with improved brightness, photostability, and sensitivity, and whose properties can be rationally tuned for specific applications. Research into fluorescein derivatives shows that modifying its core structure can significantly alter its photophysical characteristics. nih.govresearchgate.net

Key strategies for enhancing utility include:

Structural Modification: Replacing the traditional carboxylic acid group on the fluorescein platform with other substituents has led to new classes of fluorescent dyes with altered properties. nih.gov This approach allows for the rational design of probes based on photochemical principles, moving beyond empirical design. nih.gov

Solvent and Environmental Effects: The photophysical properties of imidazole-based fluorescent molecules can be highly sensitive to solvent polarity. semanticscholar.orgnih.gov For instance, some imidazole (B134444) derivatives exhibit red-shifted emission wavelengths and lower fluorescence in highly polar solvents, indicating a charge transfer mechanism. semanticscholar.org This sensitivity can be exploited to create probes that report on their local microenvironment.

Aggregation-Induced Emission (AIE): Certain structural modifications, such as N-methylation on an imidazole ring, can induce AIE properties. semanticscholar.org This phenomenon, where molecules become highly fluorescent in an aggregated or solid state, is valuable for applications like cell imaging and environmental monitoring. semanticscholar.org

By incorporating an N-acetylimidazole group onto a fluorescein scaffold, researchers could theoretically create a probe with unique reactivity, potentially for acylating specific amino acid residues like tyrosine, while simultaneously reporting on the event through a change in its fluorescence. The properties of such a probe would be influenced by the interplay between the fluorescein core and the imidazole moiety.

Table 1: Factors Influencing the Properties of Fluorescein-Based Probes

| Factor | Effect on Probe Properties | Research Context |

|---|---|---|

| Substitution on Xanthene Ring | Alters absorption/emission spectra, quantum yield, and fluorescence lifetime. researchgate.net | Creating probes with different colors or improved brightness. |

| Substitution on Phenyl Ring | Can be modified to tune pH sensitivity and introduce reactive groups for conjugation. nih.gov | Developing pH sensors or bioconjugatable labels. |

| Solvent Polarity | Can cause spectral shifts (solvatochromism) and affect fluorescence intensity. semanticscholar.orgnih.gov | Probing the polarity of microenvironments, such as lipid droplets or protein binding pockets. |

| Introduction of Donor-Acceptor (D-A) Structures | Leads to longer wavelength emissions, which is advantageous for bioimaging. semanticscholar.org | Reducing background fluorescence and increasing tissue penetration in imaging studies. |

Integration of Fluorescein N-Acetylimidazole in Advanced Bioconjugation Strategies for Complex Research Systems

Bioconjugation is the process of linking molecules, such as a fluorescent dye and a protein, to create a new functional hybrid. alliedacademies.org The strategy used can significantly impact the properties of the resulting bioconjugate. While conjugating dyes to biomolecules is often straightforward, creating an optimal conjugate—one that is highly fluorescent while retaining the biomolecule's function—can be challenging. thermofisher.com

Advanced strategies focus on site-specificity and maintaining the native function of the target biomolecule:

Site-Specific Labeling: Traditional methods that target common functional groups like primary amines (lysine residues) can result in a heterogeneous mixture of labeled proteins, some of which may be over-labeled, potentially compromising their function. nih.gov Therefore, strategies that allow for precise, site-specific labeling are highly advantageous. nih.gov Targeting less abundant amino acids, such as cysteine, provides greater control over the location of the label. nih.govnih.gov

Reactive Moieties: The N-acetylimidazole group is known for its ability to acetylate specific amino acid residues, particularly the hydroxyl group of tyrosine. A this compound probe could therefore serve as a site-specific labeling agent for tyrosine residues on a protein of interest, enabling the study of that protein's localization and dynamics.

Impact of the Fluorophore: The chemical properties of the fluorophore itself can dramatically affect the in vivo behavior of the bioconjugate. nih.gov The structure and charge of the dye can influence pharmacokinetics and tumor-targeting properties. nih.gov Therefore, the design of the entire probe, not just the reactive group, is critical for in vivo applications.

The integration of a molecule like this compound would require careful optimization of reaction conditions (e.g., pH) to ensure specific and efficient labeling of the target protein within a complex biological system, such as live cells or tissue samples. thermofisher.com

Theoretical and Computational Modeling of this compound Reactivity and Photophysics in Research Contexts

Computational modeling provides powerful insights into the behavior of fluorescent probes, guiding their design and helping to interpret experimental results. These methods can predict how structural changes will affect a molecule's electronic and photophysical properties.

Modeling Photophysics: Theoretical calculations are employed to understand the relationship between molecular structure and photophysical properties in imidazole-based fluorescent molecules. semanticscholar.org By modeling molecular geometries, researchers can understand phenomena like aggregation-induced emission, where a more twisted molecular structure in the aggregated state leads to enhanced fluorescence. semanticscholar.org For fluorescein derivatives, quantum theory is used as a basis for the rational design of probes with finely tunable properties. nih.gov

Predicting Reactivity: Computational models can predict the reactivity of a probe with its biological target. For this compound, modeling could help understand its specificity for tyrosine residues over other nucleophilic amino acids like serine or threonine, allowing for the refinement of the probe's structure to enhance selectivity.

Simulating Complex Systems: More advanced models, such as CFD-based Eulerian-Lagrangian computational models, can simulate the behavior of fluorescently-labeled particles in complex systems, like microfluidic devices. rsc.org These models account for hydrodynamic and other forces to predict and optimize the performance of diagnostic or separation systems. rsc.org

By combining experimental work with theoretical calculations, researchers can accelerate the development cycle of new probes, leading to more robust and reliable tools for biological research.

Potential for High-Throughput Screening Methodologies in Basic Research Applications

High-Throughput Screening (HTS) involves the automated testing of hundreds of thousands of chemical or biological samples for a specific activity. protocols.io Fluorescence-based assays are a dominant method in HTS due to their high sensitivity, versatility, and non-destructive nature. nih.gov

A probe like this compound could be adapted for HTS in several ways:

Enzyme Activity Assays: Fluorometric assays are essential for determining the kinetic mechanisms of enzymes and for screening large libraries of compounds for potential inhibitors. nih.govresearchgate.net An assay could be designed where this compound acts as a substrate for an enzyme (e.g., a deacetylase). Enzymatic removal of the acetyl group could lead to a change in fluorescence, providing a direct readout of enzyme activity. researchgate.net

Detecting Protein-Protein Interactions: If the fluorescence of this compound, when conjugated to a protein, is sensitive to its local environment, it could be used to screen for compounds that disrupt or stabilize protein-protein interactions.

Optimizing HTS Assays: The development of a successful HTS assay requires careful optimization of probe concentration and buffer conditions to achieve a good signal-to-base ratio. nih.gov The stability and brightness of the fluorescent probe are critical factors in developing a robust and reliable screening platform. researchgate.net

The high sensitivity of fluorometric assays makes them particularly valuable for applications where the sample material is limited and allows for the miniaturization of reactions, conserving expensive reagents. creative-enzymes.com The integration of a specifically designed probe like this compound could enable novel HTS applications for discovering drugs or elucidating biological pathways.

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Fluorescein | |

| N-Acetylimidazole | |

| Tyrosine | |

| Cysteine | |

| Lysine | |

| Serine |

Q & A

Q. What is the role of N-acetylimidazole in modifying tyrosine residues, and how does this affect enzyme activity?

N-acetylimidazole selectively acetylates tyrosine residues, inducing conformational changes that modulate enzyme activity. For example, in NTPDase3, acetylation of tyrosine 252 (Y252) increases Mg²⁺-ATPase activity by up to 2.6-fold. This modification is reversible with hydroxylamine, confirming tyrosine-specific effects . Mutagenesis studies (Y252A/Y252F mutants) confirm Y252 as the critical residue for activity enhancement, as these mutants lose responsiveness to N-acetylimidazole .

Q. How does the quaternary structure of an enzyme influence N-acetylimidazole's effects?

N-acetylimidazole-induced activity enhancement depends on native oligomeric structure. For NTPDase3, Triton X-100 solubilization (which disrupts quaternary structure) abolishes activity increases, suggesting that monomeric forms are unresponsive. Native gel electrophoresis confirms no higher-order oligomer formation post-acetylation, indicating subtle conformational changes rather than structural reorganization .

Q. What experimental methods validate tyrosine acetylation by N-acetylimidazole?

Key methods include:

- Site-directed mutagenesis : Replacing tyrosine with alanine/phenylalanine to test activity loss .

- Hydroxylamine reversal : Rapid activity reversion confirms tyrosine (not lysine) modification .

- Kinetic assays : Double exponential decay models analyze time-dependent activity changes post-acetylation .

Advanced Research Questions

Q. How can contradictory observations in N-acetylimidazole-mediated activity modulation be resolved?

For NTPDase3, incomplete hydroxylamine reversibility (e.g., residual activity post-treatment) suggests additional non-tyrosine modifications or microenvironmental perturbations. Combining mutagenesis (Y255A vs. Y255F) with structural analyses (e.g., Cibacron blue binding assays) helps distinguish between direct acetylation and indirect structural effects .

Q. What strategies optimize N-acetylimidazole reaction efficiency in heterogeneous systems?

In cellulose acetylation, using 0.3 equivalents of N-acetylimidazole achieves 79% efficiency in bulk-solvent-free systems. Key considerations:

- Minimize reaction time to reduce side reactions (e.g., imidazole-catalyzed hydrolysis).

- Balance reagent quantity to avoid rate-limiting depletion .

Q. How does N-acetylimidazole interact with metalloenzymes or catalytic frameworks in non-biological systems?

In zirconium-based MOFs, N-acetylimidazole facilitates acyl transfer reactions (e.g., to pyridylcarbinol isomers). Catalytic efficiency depends on framework topology (e.g., scu vs. ftw) and reactant preconcentration at porphyrin sites. Molecular modeling aligns experimental kinetics with orientation effects .

Q. What methodological challenges arise when studying N-acetylimidazole in protein modification?

- Specificity control : Competitive acetylation of lysine residues may occur; hydroxylamine reversal and mass spectrometry validate tyrosine targeting .

- Structural preservation : Triton X-100 solubilization must be avoided in membrane-bound enzymes to retain quaternary structure .

Methodological Considerations

- For enzyme studies : Combine mutagenesis, chemical cross-linking (e.g., DSS), and native gel electrophoresis to dissect structural vs. catalytic effects .

- For synthetic chemistry : Monitor reaction progress via HPLC or NMR to detect side products (e.g., hydrolyzed imidazole) .

- For catalysis in MOFs : Use molecular dynamics simulations to predict reactant alignment and optimize framework topology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.